
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- is an organic compound with a complex structure that includes aromatic rings and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- typically involves multiple steps, starting with the preparation of the benzenamine derivative. The process includes nitration reactions to introduce nitro groups at specific positions on the aromatic ring. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-
- Phenol, 4-(1-methyl-1-phenylethyl)-
Uniqueness
The specific positioning of these nitro groups also contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
59038-58-3 |
|---|---|
Formule moléculaire |
C15H15N3O4 |
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
2,6-dinitro-4-(2-phenylpropan-2-yl)aniline |
InChI |
InChI=1S/C15H15N3O4/c1-15(2,10-6-4-3-5-7-10)11-8-12(17(19)20)14(16)13(9-11)18(21)22/h3-9H,16H2,1-2H3 |
Clé InChI |
VGCDZKHKFMKJDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
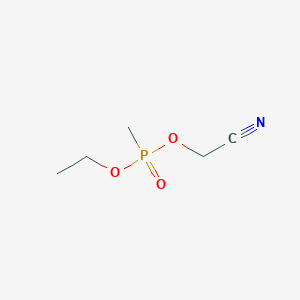
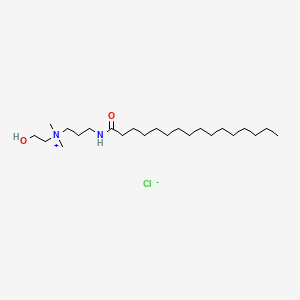
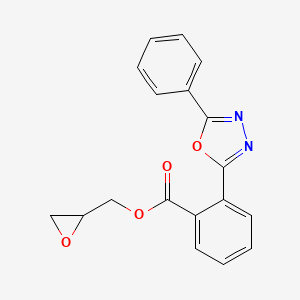
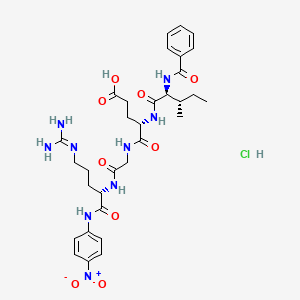
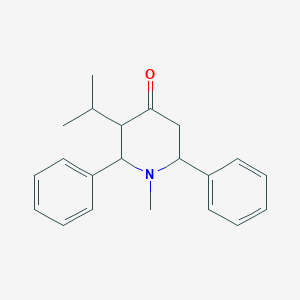

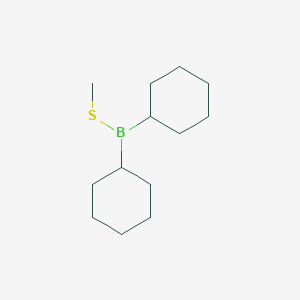
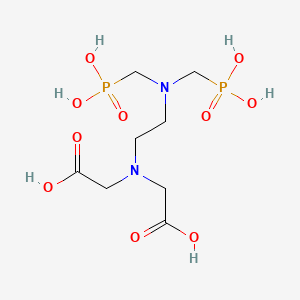
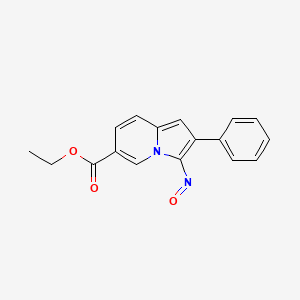
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)

